

# Discovery and history of Carthamone pigment

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Carthamone**

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An In-depth Technical Guide to the Discovery and History of **Carthamone** Pigment

For Researchers, Scientists, and Drug Development Professionals

## Introduction: A Historical Overview

**Carthamone**, more commonly known as carthamin, is the principal red pigment extracted from the florets of safflower (*Carthamus tinctorius* L.). Its use as a potent natural colorant dates back millennia, with evidence of its application in dyeing textiles in ancient Egypt.<sup>[1][2]</sup> In Japan, the pigment, known as "beni" (紅), has been integral to cultural practices for over 1,400 years, serving as a dye for textiles and a colorant in cosmetics and food.<sup>[1]</sup>

The scientific investigation into carthamin began in earnest in the 19th century. The pigment was first formally named by Schlieper in 1846.<sup>[3]</sup> However, elucidating its complex chemical structure proved to be a formidable challenge that spanned over a century. Pioneering work was conducted by Dr. Chika Kuroda, one of the first female students to enroll at a Japanese Imperial University, in the early 20th century.<sup>[1]</sup> Despite these efforts, the definitive stereo structure of carthamin was not confirmed until 2019.<sup>[1]</sup> A significant breakthrough in understanding its formation occurred in 2021 with the identification of the key enzyme responsible for its biosynthesis.<sup>[1][4]</sup>

Carthamin belongs to a unique class of compounds known as quinochalcone C-glycosides, which are found exclusively in *Carthamus tinctorius*.<sup>[3]</sup> It is a dimeric quinochalcone, where the extensive system of conjugated bonds is responsible for its vibrant red color.<sup>[2]</sup> This guide provides a comprehensive technical overview of the history, physicochemical properties, biosynthesis, and experimental protocols related to this historically significant pigment.

## Physicochemical and Quantitative Data

Carthamin is a complex molecule with distinct physical and chemical properties. It presents as a dark red powder or bright scarlet prismatic needles with a characteristic green luster.[5][6] The pigment is known for its instability in solution, particularly when exposed to heat, light, and acidic conditions.[6][7] Its stability is considerably greater under alkaline conditions.[8] For instance, at 25°C, the decomposition half-life of carthamin is approximately 4.0 hours at pH 5.0, but extends to 12.5 hours at pH 12.0.[8] The concentration of carthamin in dried safflower florets typically ranges from 3-6%. [9]

All pertinent quantitative data for carthamin is summarized in Table 1 for ease of reference and comparison.

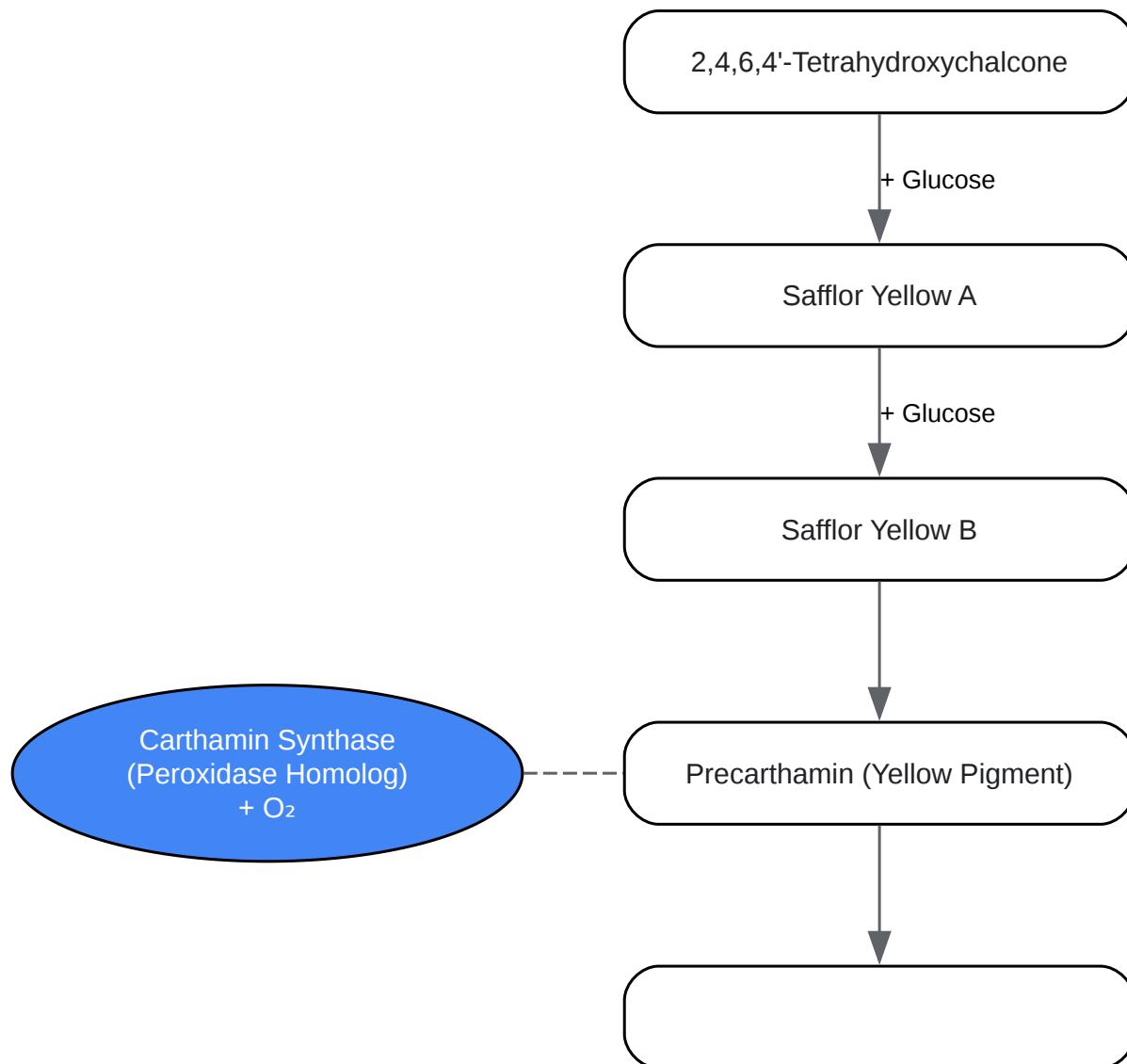
Property	Value	Citation(s)
IUPAC Name	(2Z,6S)-5,6-dihydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[(3S)-2,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohexa-1,4-dien-1-yl]methylidene]cyclohex-4-ene-1,3-dione	[10]
Molecular Formula	C <sub>43</sub> H <sub>42</sub> O <sub>22</sub>	[2][5]
Molar Mass	910.787 g·mol <sup>-1</sup>	[2]
Appearance	Bright scarlet prismatic needles; Dark red powder with a green luster.	[5][6]
Melting Point	228-230°C (with decomposition)	[5]
Solubility	Sparingly soluble in water, ethanol, methanol; Soluble in dilute alkali; Insoluble in acetone.	[3][5]
UV Absorption Maxima	In Ethanol: 244, 373, 515 nmIn DMF: 530 nm	[5]
Content in Florets	3-6% (w/w)	[9]
Stability (Half-life)	At 25°C, pH 5.0: ~4.0 hoursAt 25°C, pH 12.0: ~12.5 hours	[8][11]

Table 1. Summary of Quantitative Data for **Carthamone** (Carthamin).

## Biosynthesis of Carthamin

The biosynthesis of carthamin is a multi-step enzymatic process originating from the flavonoid pathway. The process begins with a chalcone precursor, 2,4,6,4'-tetrahydroxychalcone, which undergoes glycosylation to form the water-soluble yellow pigments Safflor Yellow A and subsequently Safflor Yellow B.[2]

The pathway proceeds to the formation of a critical yellow intermediate, precarthamin. The final and rate-determining step is the conversion of this yellow precursor into the red carthamin pigment. This transformation is an oxidative decarboxylation reaction catalyzed by a recently identified enzyme named carthamin synthase (CarS).[1][4] Research has revealed that carthamin synthase is a peroxidase homolog (identified as CtPOD1, CtPOD2, and CtPOD3) that uniquely utilizes molecular oxygen ( $O_2$ ) as the electron acceptor, rather than the hydrogen peroxide ( $H_2O_2$ ) typically used by peroxidases.[1][4] This final enzymatic step is responsible for the characteristic reddening of safflower petals as they mature and wilt.[1]



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Caption: Biosynthetic pathway of carthamin from its chalcone precursor.

## Experimental Protocols

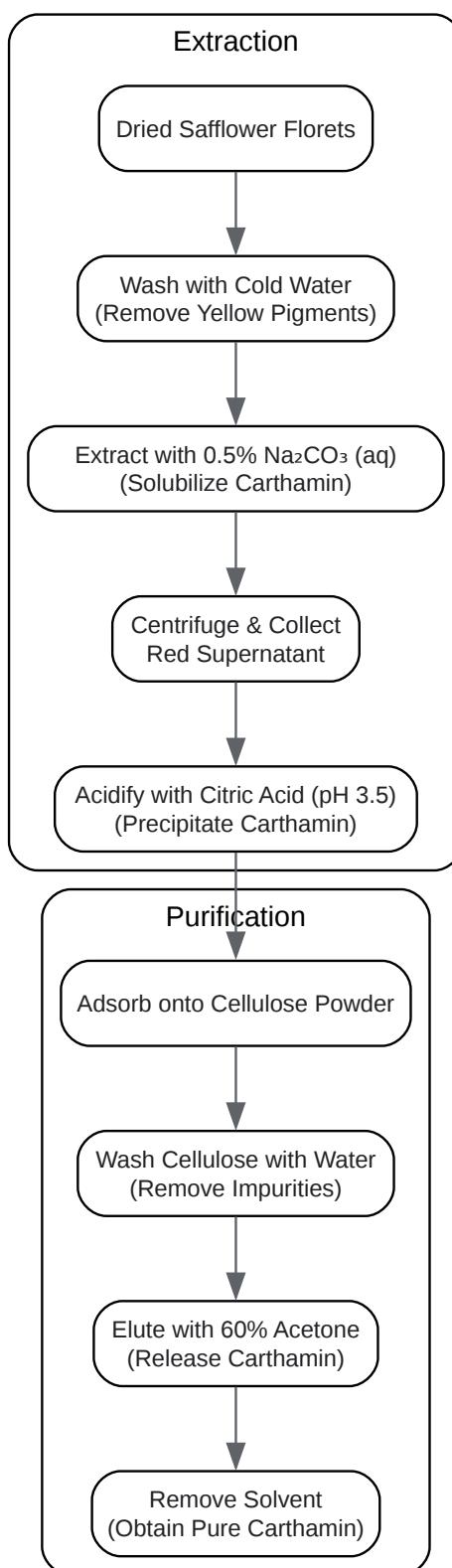
### Extraction and Purification of Carthamin

The extraction of carthamin relies on the differential solubility of the pigments within safflower florets. The water-soluble yellow pigments are first removed, after which the water-insoluble carthamin is extracted under alkaline conditions and subsequently precipitated by acidification.

#### Methodology:

- Removal of Yellow Pigments: Suspend 1 part of finely ground, dried safflower florets (*C. tinctorius*) in approximately 20 parts of cold deionized water. Stir the suspension for 30-60 minutes to dissolve the water-soluble yellow pigments (safflor yellow). Separate the floral material from the yellow solution via filtration or centrifugation. Repeat this washing step until the aqueous phase is nearly colorless.
- Alkaline Extraction: Suspend the washed floral material in 20 parts of a cold (4-5°C) 0.5% (w/v) sodium carbonate solution. Stir the alkaline suspension for 30 minutes to extract the red carthamin pigment.[7][9]
- Clarification: Centrifuge the suspension at 3500 rpm for 15 minutes to pellet the solid plant debris. Decant and collect the red supernatant. This step can be repeated to maximize yield. [9]
- Precipitation: Cool the combined supernatant and slowly acidify it to a pH of approximately 3.5 by adding 0.5% citric acid solution dropwise with constant stirring. Carthamin will precipitate out of the solution as a red solid.[9]
- Cellulose Adsorption (Purification): To further purify, add cellulose powder (approx. 0.5 g per 1 g of starting material) to the acidified solution. Stir for 30 minutes to allow the carthamin to adsorb onto the cellulose.[7][9]
- Washing: Centrifuge the mixture and discard the supernatant. Resuspend the cellulose pellet in deionized water and centrifuge again. Repeat this washing process 5-6 times until the supernatant is colorless, removing any remaining impurities.[7]
- Elution: Suspend the final, washed cellulose pellet in a minimal volume of 60% aqueous acetone and stir for 30 minutes. The purified carthamin will elute from the cellulose into the acetone solution.

- Final Isolation: Centrifuge to pellet the cellulose. Collect the red acetone supernatant and remove the solvent under reduced pressure or by freeze-drying to obtain purified carthamin powder.[9]

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Caption: Experimental workflow for the extraction and purification of carthamin.

## Analytical Characterization

The identity and purity of extracted carthamin can be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

### A. HPLC Analysis Protocol

A reversed-phase HPLC method is effective for the separation and quantification of carthamin.  
[\[12\]](#)

- System: HPLC system with a UV/Vis detector.
- Column: Lichrospher 100 RP-18e (250 mm x 4.6 mm I.D.), or equivalent C18 column.[\[12\]](#)
- Mobile Phase: Isocratic elution with Methanol:Water (45:55, v/v).[\[12\]](#)
- Flow Rate: 1.0 mL/min.[\[12\]](#)
- Detection: UV/Vis detector set to 520 nm.[\[12\]](#)
- Injection Volume: 20  $\mu$ L.
- Sample Preparation: Dissolve the purified carthamin extract in the mobile phase to a known concentration. Filter through a 0.45  $\mu$ m syringe filter before injection.
- Expected Result: A sharp peak with a retention time of approximately 6.0 minutes corresponds to carthamin under these conditions.[\[12\]](#)

### B. $^1$ H-NMR Spectroscopy Protocol

$^1$ H-NMR spectroscopy is a powerful tool for structural confirmation and quantitative analysis without requiring a certified standard.[\[13\]](#)

- System: NMR Spectrometer (e.g., 400 MHz or higher).
- Solvent: Pyridine-d<sub>5</sub> or DMSO-d<sub>6</sub>.[\[13\]](#)[\[14\]](#)
- Internal Standard (for quantification): Hexamethyldisilane (HMD).[\[13\]](#)

- Sample Preparation: Dissolve a precisely weighed amount of purified carthamin in the deuterated solvent containing a known concentration of the internal standard.
- Analysis: Acquire the  $^1\text{H}$ -NMR spectrum. The carthamin content can be calculated from the ratio of the integral of the singlet signal at approximately  $\delta$  9.3 ppm (corresponding to H-16 of carthamin) to the integral of the HMD signal at  $\delta$  0 ppm.[13]

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- To cite this document: BenchChem. [Discovery and history of Carthamone pigment]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1231511#discovery-and-history-of-carthamone-pigment\]](https://www.benchchem.com/product/b1231511#discovery-and-history-of-carthamone-pigment)

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